6-(4-chlorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
6-(4-chlorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound known for its diverse biological activities. This compound belongs to the class of pyrroloquinoline derivatives, which have been extensively studied for their potential therapeutic applications, particularly as anticoagulants and enzyme inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene for 3-4 hours . Another method involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride followed by Friedel-Crafts ring closure using aluminum trichloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aromatic amines in refluxing methanol with catalytic amounts of acetic acid to form arylamino derivatives.
Nucleophilic Substitution: The β-carbonyl group is selectively reactive towards nucleophiles and dinucleophiles.
Common Reagents and Conditions
Oxalyl Chloride: Used in the initial synthesis steps.
Aluminum Trichloride: Employed in the Friedel-Crafts ring closure.
Methanol and Acetic Acid: Used in condensation reactions with aromatic amines.
Major Products
Arylamino Derivatives: Formed from condensation reactions with aromatic amines.
Hydrazinocarbothioamides: Formed from reactions with thiosemicarbazide.
Scientific Research Applications
6-(4-chlorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has been studied for various scientific research applications, including:
Anticoagulant Activity: It has shown potential as an inhibitor of blood coagulation factors Xa and XIa.
Enzyme Inhibition: The compound has been evaluated for its ability to inhibit various enzymes, making it a candidate for drug development.
Biological Activity: It exhibits a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, antioxidant, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves the inhibition of specific enzymes, particularly coagulation factors Xa and XIa . By binding to these enzymes, the compound prevents the formation of blood clots without significantly affecting normal hemostasis .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: A direct factor Xa inhibitor used as an anticoagulant.
Apixaban: Another factor Xa inhibitor with similar therapeutic applications.
Uniqueness
6-(4-chlorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its structural features and the presence of multiple reaction centers, allowing it to combine with various pharmacophores . This versatility makes it a promising candidate for the development of new therapeutic agents with dual or multiple activities .
Properties
Molecular Formula |
C21H20ClNO2 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,3-dione |
InChI |
InChI=1S/C21H20ClNO2/c1-12-9-15-17-16(10-12)21(4,13-5-7-14(22)8-6-13)11-20(2,3)23(17)19(25)18(15)24/h5-10H,11H2,1-4H3 |
InChI Key |
HIOCRXMYLSYDLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(CC(N3C(=O)C2=O)(C)C)(C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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